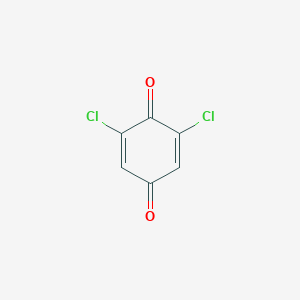

2,6-Dichloro-1,4-benzoquinone

Descripción

Halobenzoquinone Formation Pathways in Water Disinfection Systems

Chlorination Mechanisms of Aromatic Precursor Compounds

Para-Substituted Phenolic Derivatives as Dominant Precursors

DCBQ arises primarily from chlorination of para-substituted phenolic compounds, including natural organic matter (NOM) components like lignin derivatives and anthropogenic pollutants such as bisphenol A. The reaction proceeds through sequential electrophilic substitution:

- Initial chlorination : Para-substituents direct chlorine addition to the ortho positions relative to the hydroxyl group.

- Oxidative dehydrogenation : The phenolic ring undergoes oxidation to form the quinoid structure, with chlorine atoms retained at the 2- and 6-positions.

For example, chlorination of 4-methylphenol yields DCBQ via intermediate 3,5-dichloro-4-methylphenol, which loses the methyl group through oxidative cleavage. This pathway explains DCBQ’s prevalence in waters containing algal organic matter, where para-alkylphenols are abundant.

Oxidative Transformation Pathways of Aromatic Amines

Aromatic amines such as aniline derivatives undergo complex transformations during chlorination:

- N-chlorination : Formation of N-chloro intermediates

- Ring chlorination : Sequential addition of Cl atoms at activated positions

- Quinoid cyclization : Oxidation to benzoquinone structures

Notably, 2,6-dichloroquinone-4-chloroimide forms as a key intermediate from para-substituted anilines, subsequently hydrolyzing to DCBQ under neutral conditions. This pathway contributes significantly to DCBQ formation in wastewater-impacted source waters.

Influence of Disinfection Parameters on Structural Isomerization

DCBQ formation exhibits strong dependence on water treatment conditions:

Structural isomerization occurs through pH-dependent pathways:

Comparative Analysis of Chlorination vs. Chloramination Byproduct Profiles

| Disinfectant | DCBQ Yield (ng/μg C) | Half-Life (h) | Major Co-Byproducts |

|---|---|---|---|

| Free Chlorine | 8.2-15.6 | 2.3-4.7 | Trihalomethanes, Haloacetic acids |

| Chloramine | 0.4-1.2 | 12.8-18.4 | Iodo-DBPs, N-DBPs |

| Chlorine Dioxide | <0.1 | - | Organic radicals, Chlorite |

Key findings:

Propiedades

IUPAC Name |

2,6-dichlorocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCARTGJGWCGSSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061019 | |

| Record name | 2,6-Dichlorobenzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 2,6-Dichlorobenzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

697-91-6 | |

| Record name | 2,6-Dichloro-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-p-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichlorobenzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Procedure

-

Substrate Preparation : 197.5 g of TCP is dissolved in 600 mL of methanol.

-

Acid Catalysis : 200 mL of 5% dilute nitric acid is added to the solution.

-

Oxidation : Oxygen gas is introduced at 2 atm pressure, and the mixture is stirred at 20°C for 2 hours.

-

Workup : The product is isolated via filtration, yielding 167 g of DCBQ.

Key Parameters

| Parameter | Value |

|---|---|

| Temperature | 20°C |

| Reaction Time | 2 hours |

| Oxygen Pressure | 2 atm |

| Solvent | Methanol |

| Catalyst | Nitric Acid (5%) |

| Yield | 93.3% |

This method is favored for its scalability and high efficiency, making it suitable for industrial production.

Chlorination of Para-Substituted Phenolic Compounds

DCBQ can also form via chlorination of para-substituted phenolic derivatives, though yields vary significantly depending on the precursor. A study by Liu et al. (2017) screened 31 aromatic compounds and identified 21 that produced DCBQ upon chlorination.

Notable Precursors and Yields

| Precursor | Molar Yield (%) |

|---|---|

| Phenol | 0.0013 |

| p-Cresol | 0.0048 |

| p-Hydroxybenzoic Acid | 4.9 |

Reaction Conditions

-

Chlorinating Agent : Free chlorine (HOCl/OCl⁻) at pH 7.0.

-

Time : 60 minutes.

-

Temperature : 25°C.

p-Hydroxybenzoic acid demonstrated the highest yield (4.9%), attributed to its electron-withdrawing carboxyl group, which stabilizes intermediates during chlorination.

Chlorination of Para-Substituted Aromatic Amines

Aromatic amines with para-substituents, such as aniline derivatives, can serve as DCBQ precursors. This pathway proceeds via the formation of 3,5-dichloroquinone-4-chloroimide intermediates.

Example Synthesis from Aniline

-

Chlorination : Aniline is treated with aqueous chlorine.

-

Intermediate Formation : 3,5-Dichloroquinone-4-chloroimide is generated.

-

Hydrolysis : The intermediate undergoes hydrolysis to yield DCBQ.

Yield Data

| Precursor | Molar Yield (%) |

|---|---|

| Aniline | 0.0016 |

| N-Methylaniline | 0.0026 |

Despite low yields, this route highlights the versatility of aromatic amines as DCBQ precursors in environmental and synthetic contexts.

Comparative Analysis of Synthesis Methods

Efficiency and Practicality

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| TCP Oxidation | 93.3 | High | Moderate |

| p-Hydroxybenzoic Acid Chlorination | 4.9 | Low | High |

| Aniline Chlorination | 0.0016 | Low | Low |

The TCP oxidation method outperforms others in yield and scalability, though it requires controlled oxygen pressure and acidic conditions. Chlorination of phenolic precursors, while less efficient, offers insights into DCBQ formation in water treatment systems.

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dichloro-1,4-benzoquinone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form higher chlorinated benzoquinones.

Reduction: The compound can be reduced to form 2,6-dichloro-1,4-dihydroquinone.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.

Major Products:

Oxidation: Higher chlorinated benzoquinones.

Reduction: 2,6-Dichloro-1,4-dihydroquinone.

Substitution: Various substituted benzoquinones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Reagent in Electrochemical Studies

DCBQ serves as a reagent in electrochemical studies to evaluate diffusion coefficients of various compounds. A notable study employed single potential step chronoamperometry to assess the diffusion coefficients for quinones, nitroaromatics, ferrocenes, and aromatic hydrocarbons in acetonitrile . This application is crucial for understanding the transport properties of these compounds in solution.

Preparation of Derivatives

DCBQ can be utilized to synthesize other chemical compounds, such as 2,3,5-trichloro-1,4-dihydroquinone and 2,6-dichloro-1,4-dihydroquinone. These derivatives have potential applications in further chemical research and development .

Environmental Science

Disinfection Byproduct Studies

As a disinfection byproduct (DBP), DCBQ is commonly found in drinking water. Research indicates that it can inhibit the growth of harmful algal blooms, specifically Microcystis aeruginosa. Studies have shown that exposure to DCBQ reduces the growth rate and photosynthetic pigment content of this cyanobacterium while increasing oxidative stress markers . This property makes DCBQ significant in assessing the ecological impacts of water treatment processes.

Degradation Studies

DCBQ's stability and degradation pathways have been investigated using advanced oxidation processes (AOPs). A study optimized a combined UV/H₂O₂/O₃ treatment process to achieve a high removal efficiency of DCBQ from contaminated water . The findings highlighted the importance of optimizing treatment conditions to mitigate the presence of harmful DBPs in drinking water supplies.

Biochemical Applications

Impact on Cellular Processes

DCBQ has been studied for its effects on cellular metabolism and oxidative stress responses. In experiments involving Microcystis aeruginosa, DCBQ exposure led to significant alterations in ATP and glucose levels, indicating its potential role as an inhibitor of cellular respiration and growth . Furthermore, gene expression analysis revealed downregulation of genes associated with cell division under DCBQ treatment.

Toxicological Assessments

The toxicity of DCBQ has been evaluated using model organisms such as Caenorhabditis elegans, which demonstrated that DCBQ possesses stronger general toxicity compared to other controlled DBPs . This information is vital for understanding the potential health risks associated with DBPs in drinking water.

Table: Summary of Key Findings from Case Studies on DCBQ

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-1,4-benzoquinone involves the generation of reactive oxygen species, which cause oxidative damage to cellular components such as proteins, lipids, and DNA. This oxidative stress can lead to cell death or mutations. The compound targets cellular pathways involved in redox regulation and can disrupt normal cellular functions by altering the redox state of the cell .

Comparación Con Compuestos Similares

Table 2: Toxicological and Functional Comparisons

Formation Pathways :

Photochemical Stability :

- DCBQ photodegrades to 2,6-dichlorohydroquinone and hydroxylated derivatives under UV light, whereas TCBQ resists photolysis due to higher chlorine content .

Actividad Biológica

2,6-Dichloro-1,4-benzoquinone (DCBQ) is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of DCBQ, focusing on its effects on photosynthesis, cytotoxicity in cancer cell lines, and its role as an electron transfer agent.

Overview of this compound

DCBQ is a member of the benzoquinone family, which are known for their roles in electron transfer processes within biological systems. These compounds are characterized by their ability to undergo redox reactions and interact with various cellular components.

Photosynthetic Inhibition

Research indicates that DCBQ can significantly influence the photosynthetic activity of green algae, particularly Chlamydomonas reinhardtii. The compound acts as an artificial electron acceptor in photosystem II (PSII), affecting oxygen evolution rates.

- Optimal Concentration : Studies have demonstrated that low concentrations of DCBQ (approximately 0.1 mM) can enhance the oxygen evolution rate when paired with potassium ferricyanide (FeCy). However, concentrations above this threshold lead to inhibition due to increased levels of the oxidized form within cells .

- Cell Wall Influence : The presence of a cell wall alters the diffusion dynamics of DCBQ, impacting its inhibitory effects on PSII. For cells with a cell wall, the optimal concentration for maximum O2 evolution is around 0.2–0.4 mM, while for those without it, approximately 0.1 mM is sufficient .

Cytotoxicity Studies

DCBQ has also been investigated for its cytotoxic effects on various cancer cell lines.

Case Study: Bladder Cancer T24 Cell Line

In vitro studies have shown that DCBQ induces cytotoxicity in bladder cancer cells (T24 line), leading to apoptosis through mechanisms involving calcium influx and cell cycle arrest:

- Apoptotic Pathways : The treatment with DCBQ resulted in increased intracellular calcium concentrations, which triggered apoptotic pathways. This was evidenced by flow cytometry analyses that indicated significant cell death correlated with rising concentrations of DCBQ .

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for DCBQ against T24 cells were determined through dose-response assays. Results indicated that higher concentrations led to a progressive decrease in cell viability .

Summary of Biological Activities

The following table summarizes the key biological activities associated with DCBQ:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace levels of 2,6-DCBQ in water samples?

- Methodology : Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard for detecting 2,6-DCBQ at nanogram-per-liter concentrations due to its high sensitivity and specificity. Challenges include its low environmental abundance and reactivity during sample preparation .

- Key Data : Detection limits as low as 2 ng/L have been achieved using LC-ESI-MS/MS, critical for monitoring drinking water disinfection byproducts (DBPs) .

Q. How does 2,6-DCBQ form during water disinfection, and what precursors contribute to its generation?

- Mechanism : 2,6-DCBQ forms via chlorination of aromatic precursors (e.g., phenolic compounds) in natural organic matter. Chlorine reacts with electron-rich moieties to yield halogenated quinones .

- Experimental Insight : Kinetic studies using model precursors (e.g., resorcinol) show rapid conversion to 2,6-DCBQ under acidic chlorination conditions (pH 5–7) .

Q. What are the primary toxicity mechanisms of 2,6-DCBQ in mammalian cells?

- Redox Activity : 2,6-DCBQ induces oxidative stress by generating reactive oxygen species (ROS) via redox cycling. It disrupts mitochondrial function and depletes glutathione (GSH) in human keratinocytes and urothelial cells .

- In Vitro Models : IC₅₀ values for cytotoxicity in HaCaT cells range from 15–50 μM, with metabolomic perturbations in glycolysis and amino acid metabolism .

Advanced Research Questions

Q. How do structural modifications of 1,4-benzoquinones influence their antimicrobial activity?

- Structure-Activity Relationship (SAR) : Unlike 2,6-dimethoxy- or 2,5-dimethyl-1,4-benzoquinone analogues, 2,6-DCBQ lacks antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus intermedius) due to electron-withdrawing chlorine substituents reducing redox potential. Methyl/methoxy groups enhance membrane permeability and ROS generation .

- Contradiction Note : While 2,6-DCBQ is inactive in antimicrobial assays, its toxicity in mammalian systems highlights target-specific mechanisms (e.g., protein/DNA binding vs. membrane disruption) .

Q. What experimental approaches resolve contradictions in 2,6-DCBQ's role in lipid peroxidation?

- Metal-Independent Pathways : 2,6-DCBQ promotes lipid hydroperoxide (e.g., 13-HPODE) decomposition to cytotoxic 4-hydroxy-2-nonenal (HNE) via a quinone-mediated radical mechanism, independent of transition metals. This contrasts with Fe²⁺-dependent Fenton reactions .

- Methodological Insight : Electron paramagnetic resonance (EPR) and HNE quantification via LC-MS confirm pathway specificity. Tetrachlorobenzoquinone (TCBQ) exhibits higher HNE yield than 2,6-DCBQ, suggesting substituent effects on reactivity .

Q. How does 2,6-DCBQ affect epigenetic regulation, such as DNA methylation?

- Mechanistic Insight : 2,6-DCBQ induces genome-wide DNA hypomethylation by oxidizing Fe²⁺ to Fe³⁺, which inhibits Ten-eleven translocation (Tet) enzymes. This disrupts 5-hydroxymethylcytosine (5hmC) formation in CpG islands .

- Experimental Design : Use of iron chelators (e.g., deferoxamine) reverses hypomethylation in HEK293 cells, confirming iron-dependent epigenetic modulation .

Q. What metabolomic perturbations occur in human cells exposed to 2,6-DCBQ?

- Untargeted Metabolomics : ¹H-NMR and MS-based studies reveal altered glycolysis (lactate accumulation), TCA cycle (succinate depletion), and amino acid metabolism (glutamine/glutamate imbalance) in HaCaT keratinocytes. These changes correlate with mitochondrial dysfunction and ATP depletion .

- Dose Dependency : IC₂₀ (10 μM) vs. IC₅₀ (50 μM) exposures show distinct metabolic fingerprints, with lower doses affecting redox balance and higher doses inducing apoptosis .

Data Contradictions and Resolution

Q. Why does 2,6-DCBQ exhibit variable toxicity across different biological models?

- Context Dependency : In Caenorhabditis elegans, 2,6-DCBQ induces lethality (LC₅₀: 0.8 mg/L) via oxidative stress, whereas murine models show immune dysregulation (e.g., reduced IL-10, gut microbiota shifts) at sublethal doses. Discrepancies arise from species-specific detoxification pathways (e.g., nematode vs. mammalian glutathione metabolism) .

- Resolution Strategy : Comparative omics (transcriptomics/metabolomics) across models can identify conserved vs. species-specific toxicity pathways .

Methodological Recommendations

- For Detection : Optimize LC-ESI-MS/MS with isotopically labeled internal standards (e.g., ¹³C-2,6-DCBQ) to account for matrix effects in complex water samples .

- For Toxicity Assays : Combine in vitro (e.g., HEK293, HaCaT) and in vivo (e.g., C. elegans, murine) models to capture systemic vs. cellular effects .

- For Mechanistic Studies : Use DFT calculations to predict reactive sites and redox potentials, validated by cyclic voltammetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.